1-(4-Cyclopropylpiperazin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(4-Cyclopropylpiperazin-1-yl)-2-(methylamino)ethan-1-one (CMPEA) is an organic compound with a broad range of applications in scientific research. It is a cyclic amine derivative of piperazine, which is a six-membered nitrogen-containing heterocyclic compound. CMPEA has been used in the synthesis of various compounds and as a reagent in various reactions. It also has potential applications in biochemical and physiological research.
Scientific Research Applications
DNA Minor Groove Binders
Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, demonstrate the importance of N-methyl piperazine derivatives in the study of DNA interactions and drug design. These compounds are utilized for fluorescent DNA staining, chromosome analysis, and serve as a foundation for developing new therapeutic agents with improved specificity and efficacy (U. Issar & R. Kakkar, 2013).
Arylpiperazine Derivatives in Pharmacology
Arylpiperazine derivatives have been clinically applied, particularly in treating depression, psychosis, or anxiety. Their metabolism, including N-dealkylation to form 1-aryl-piperazines, highlights the role of specific structural features in medicinal applications. Such insights can inform the development of new compounds with potential therapeutic benefits (S. Caccia, 2007).
Cytochrome P450 Isoform Inhibitors
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug-drug interactions and enhancing the safety profile of pharmaceuticals. Selective inhibition of these enzymes can lead to the development of safer drugs with minimized adverse interactions (S. C. Khojasteh et al., 2011).
Ethylene Perception Inhibitors in Agriculture
The use of 1-methylcyclopropene (1-MCP) to regulate ripening and extend the shelf life of fruits and vegetables demonstrates the potential of cyclic compounds in agricultural applications. Such research provides valuable insights into how similar compounds could be applied to control ripening and decay in produce (C. Watkins, 2006).
Novel Antipsychotic Agents
The development of JL13, a pyridobenzoxazepine compound, as a potential atypical antipsychotic drug, showcases the exploration of piperazine derivatives in creating new treatments for psychiatric conditions. Such compounds offer insights into receptor interactions and pharmacological profiles conducive to treating disorders with fewer side effects (J. Bruhwyler et al., 1997).
properties
IUPAC Name |
1-(4-cyclopropylpiperazin-1-yl)-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-11-8-10(14)13-6-4-12(5-7-13)9-2-3-9/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHJROYSPXWXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylpiperazin-1-yl)-2-(methylamino)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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